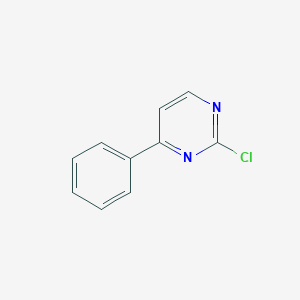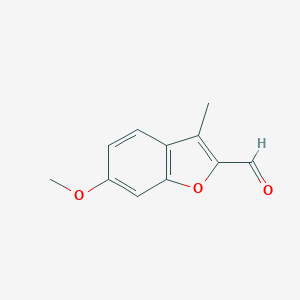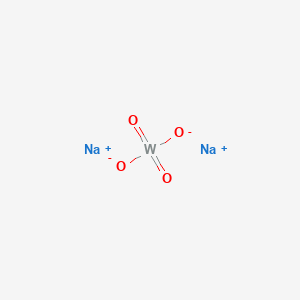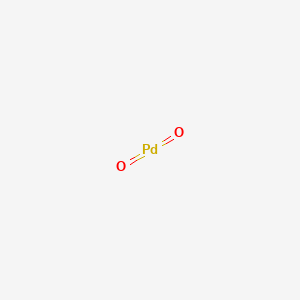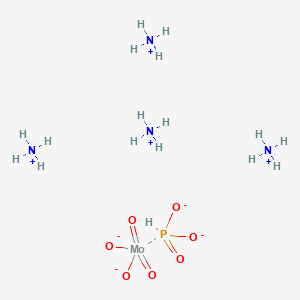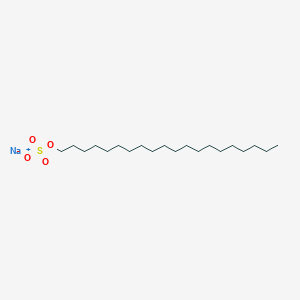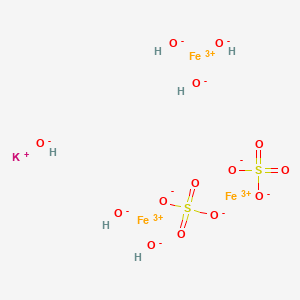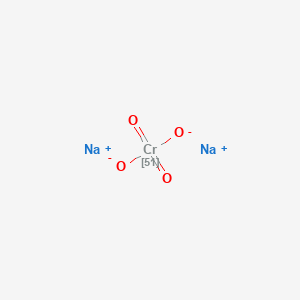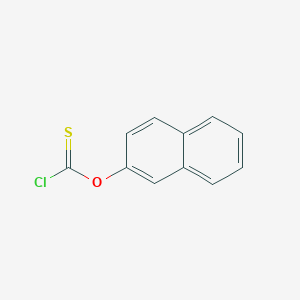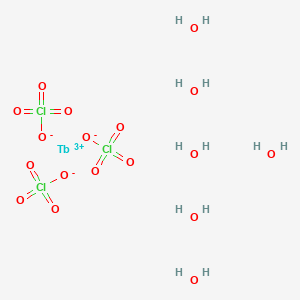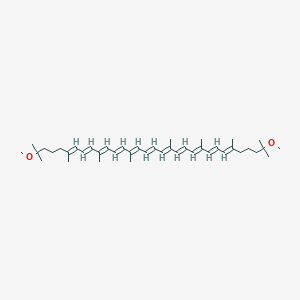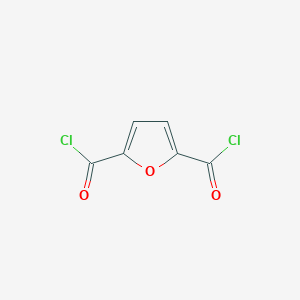
Dichlorure de 2,5-furandicarbonyle
Vue d'ensemble
Description
2,5-Furandicarbonyl dichloride is an organic compound with the molecular formula C6H2Cl2O3. It is a derivative of furan, characterized by the presence of two carbonyl chloride groups attached to the 2 and 5 positions of the furan ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Applications De Recherche Scientifique
2,5-Furandicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polyesters and polyamides.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of high-performance polymers and materials with enhanced thermal and mechanical properties
Mécanisme D'action
Target of Action
It is known to be a reagent in organic synthesis reactions , suggesting that its targets could be a variety of organic compounds.
Mode of Action
2,5-Furandicarbonyl dichloride, as a dichloride, is likely to act as an electrophile in organic reactions . It can react with nucleophiles, leading to the formation of new covalent bonds. The exact mode of action would depend on the specific reaction and the other reactants involved.
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w value of 1.75 .
Result of Action
The molecular and cellular effects of 2,5-Furandicarbonyl dichloride’s action would depend on the specific reaction in which it is involved. As a reagent, it contributes to the formation of new compounds, which could have various effects depending on their structure and properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,5-Furandicarbonyl dichloride . For instance, it is stored under an inert atmosphere at 2-8°C, indicating that it may be sensitive to oxygen and temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Furandicarbonyl dichloride can be synthesized from 2,5-furandicarboxylic acid. The typical method involves the reaction of 2,5-furandicarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, resulting in the formation of 2,5-Furandicarbonyl dichloride .
Industrial Production Methods: In industrial settings, the production of 2,5-Furandicarbonyl dichloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Furandicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-furandicarboxylic acid.
Polymerization: It can be used as a monomer in the synthesis of polyesters and polyamides.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used in the synthesis of 2,5-Furandicarbonyl dichloride from 2,5-furandicarboxylic acid.
Amines and Alcohols: React with 2,5-Furandicarbonyl dichloride to form amides and esters.
Water: Hydrolyzes 2,5-Furandicarbonyl dichloride to 2,5-furandicarboxylic acid.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2,5-Furandicarboxylic Acid: Formed through hydrolysis.
Comparaison Avec Des Composés Similaires
2,5-Furandicarboxylic Acid: The parent compound from which 2,5-Furandicarbonyl dichloride is derived.
2,5-Dimethylfuran: Another furan derivative with different functional groups.
2,5-Furandicarboxylic Acid Dimethyl Ester: A related compound used in similar applications.
Uniqueness: 2,5-Furandicarbonyl dichloride is unique due to its dual carbonyl chloride groups, which confer high reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of various polymers and materials with enhanced properties .
Propriétés
IUPAC Name |
furan-2,5-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSULNVJASBMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467223 | |
| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10375-34-5 | |
| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandicarbonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges arise when using 2,5-Furandicarbonyl dichloride in Friedel-Crafts polymerization, and how does the research address them?
A1: Friedel-Crafts polymerization with 2,5-Furandicarbonyl dichloride often results in low molecular weight polymers or no polymerization at all when conducted in conventional solvents. This is because the reaction typically forms a swollen gel of oligomer-aluminum chloride complexes. In conventional solvents, these gels are not sufficiently swollen, hindering further polymerization. The research [] demonstrates that using specific ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), as the solvent leads to the formation of highly swollen gels. This allows for successful polymerization and results in high molecular weight poly(ether ketone)s. Additionally, the study found that the rate constant of the reaction between 2,5-Furandicarbonyl dichloride and anisole (used as a model reaction) was higher in [C4mim]Cl compared to traditional solvents. This highlights the positive influence of the chosen ionic liquid on the reaction kinetics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


